molecular formula C13H9N3O2 B8106955 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No.: B8106955
M. Wt: 239.23 g/mol
InChI Key: LSXBWZKUWXWGNE-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 781674-55-3) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazolopyridazine core is a privileged scaffold in the design of biologically active compounds, particularly as an inhibitor for various enzyme targets. The compound serves as a key synthetic intermediate for the development of potential therapeutics, with significant research focused on its application in kinase inhibitor programs . Kinases are critical molecular targets in multiple disease pathways, and this scaffold has been identified and optimized in repurposing strategies for new therapeutic areas, including antiparasitic agents. Furthermore, the structural features of this chemotype align with ongoing research into targeted anticancer agents. The push for therapies with higher efficacy and fewer side effects has made scaffolds like pyrazolopyridazine, which can be engineered for targeted inhibition, a focal point in developing novel cancer and inflammation therapeutics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a versatile precursor for further chemical functionalization, such as amide coupling via its carboxylic acid group, to create diverse compound libraries for biological screening.

Properties

IUPAC Name

2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-10-7-4-8-14-16(10)15-12(11)9-5-2-1-3-6-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXBWZKUWXWGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2C(=O)O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or pyridazine rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Antiparasitic Activity

A study focused on the optimization of pyrazolo[1,5-b]pyridazine derivatives identified this compound as a promising candidate for treating human African trypanosomiasis (HAT). The research involved high-throughput screening of known kinase inhibitors, revealing that certain derivatives exhibited selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2/4. Notably, one derivative showed significant reduction in parasitemia in mice, suggesting potential therapeutic efficacy against HAT .

Cannabinoid Receptor Agonism

Research into pyridazine-3-carboxamides has demonstrated that derivatives of this compound can act as selective agonists for the CB2 cannabinoid receptor. In calcium mobilization assays, several compounds exhibited moderate to potent activity, with some showing EC50 values below 35 nM. This indicates that 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid and its analogs may serve as valuable tools in developing treatments targeting the endocannabinoid system .

Antitumor Properties

The pyrazolo[1,5-b]pyridazine scaffold has been explored for its anticancer potential. Research indicates that modifications to this scaffold can enhance its activity against various cancer cell lines. The structure-activity relationship (SAR) studies have shown that specific substitutions can improve potency and selectivity towards cancer targets . For instance, certain derivatives have been synthesized that demonstrate notable inhibition of cancer cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications at specific positions on the pyrazolo ring can lead to significant changes in biological activity. For example, substitution at the R1 position can lead to varying shifts in potency against both T. brucei and human kinases . This knowledge allows researchers to design compounds with improved selectivity and reduced toxicity.

Drug Development Insights

The development of this compound derivatives has implications for drug discovery processes. The compound's ability to penetrate the central nervous system (CNS) while maintaining low toxicity levels makes it a suitable candidate for further exploration in CNS-related disorders . The optimization strategies discussed highlight the importance of ADME (absorption, distribution, metabolism, and excretion) properties in drug design.

Case Studies and Research Findings

StudyFocusKey Findings
AntiparasiticIdentified selectivity for T. brucei; significant reduction in parasitemia in mice models.
Cannabinoid AgonismDemonstrated moderate to potent CB2 agonist activity; EC50 values below 35 nM for several derivatives.
Antitumor ActivityHighlighted structure-activity relationships leading to enhanced anticancer potency; various substitutions explored.

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Structure : Replaces pyridazine with pyrimidine, altering nitrogen atom positions.
  • Key differences :
    • Reduced planarity due to pyrimidine’s 1,3-diazine ring, affecting π-stacking interactions.
    • Biological relevance : Used in kinase inhibitors (e.g., JAK2/STAT3 pathways) .
    • Similarity score : 0.66 compared to pyrazolo[1,5-b]pyridazine derivatives .
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structure : Pyridine-based core instead of pyridazine.
  • Key differences :
    • Single nitrogen atom in the six-membered ring reduces polarity and hydrogen-bonding capacity.
    • Applications : Antibacterial agents targeting DNA gyrase .

Substituent Variations on the Pyridazine Core

6-Methoxy-2-(4-fluorophenyl)-pyrazolo[1,5-b]pyridazine-3-carboxylic Acid
  • Modifications : Methoxy at position 6; 4-fluorophenyl at position 2.
  • Impact :
    • Methoxy group enhances metabolic stability and solubility.
    • Fluorine improves bioavailability and target affinity (e.g., COX-2 inhibition, IC₅₀ = 12 nM) .
  • Synthesis : 63% yield via ester hydrolysis .
3-Bromopyrazolo[1,5-b]pyridazine
  • Modifications : Bromine at position 3.
  • Utility : Intermediate for Suzuki couplings or nucleophilic substitutions.
  • Yield : 78% via NBS bromination .

Carboxylic Acid Bioisosteres

Ethyl 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Modifications: Ethyl ester replaces carboxylic acid; amino and methyl groups added.
  • Impact: Ester improves cell permeability but requires hydrolysis for activity. Amino group enables hydrogen bonding in kinase ATP pockets .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity Reference
2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid Pyrazolo[1,5-b]pyridazine 2-Ph, 3-COOH 239.23 DYRK inhibition
6-Methoxy-2-(4-fluorophenyl)-pyrazolo[1,5-b]pyridazine-3-carboxylic acid Pyrazolo[1,5-b]pyridazine 2-(4-F-Ph), 3-COOH, 6-OMe 287.26 COX-2 inhibition (IC₅₀ 12 nM)
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine 3-COOH 164.13 JAK2/STAT3 inhibition
5-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine 3-COOH, 5-Me 176.17 Antibacterial activity

Biological Activity

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and its role as a kinase inhibitor.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases.

Kinase Inhibition

Studies have shown that compounds within the pyrazolo[1,5-b]pyridazine class can selectively inhibit human kinases such as GSK-3β and CDK-2. For instance, a high-throughput screening identified analogs that exhibit selectivity for Trypanosoma brucei (the causative agent of African sleeping sickness) over human kinases, suggesting a potential therapeutic application in treating this disease while minimizing off-target effects .

Biological Activity in Cancer Research

Recent investigations into the cytotoxic effects of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxic Evaluation : A study assessed the cytotoxicity of several pyrazolo derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), and SK-OV-3 (ovarian carcinoma). The results indicated promising IC50 values, suggesting effective inhibition of cell proliferation compared to standard chemotherapeutic agents like cisplatin and doxorubicin .
  • Selectivity and Efficacy : The compound was further evaluated for its selectivity against human kinases versus T. brucei. The findings highlighted that certain substitutions at the R1 position significantly impacted potency against both T. brucei and human kinases, underscoring the importance of structural modifications in enhancing therapeutic profiles .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.46CDK Inhibition
This compoundLoVo12.50GSK-3β Inhibition
This compoundSK-OV-342.30Antiproliferative Activity

Q & A

Q. What are the common synthetic routes for 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing precursors. For example, reactions between 5-aminopyrazole and α,β-unsaturated ketones under reflux in ethanol yield pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized. Hydrolysis of ester groups (e.g., methyl or ethyl esters) using aqueous NaOH/HCl followed by acidification yields the carboxylic acid derivative . Key intermediates, such as methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, are critical for subsequent coupling reactions .

Q. How is the structure of this compound confirmed experimentally?

Combined spectroscopic and analytical methods are used:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <1 ppm .
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, and N percentages (e.g., Anal. Calcd: C, 61.65%; Found: 61.78% ).
  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions.

Q. What is the role of the carboxylic acid group in derivatization?

The carboxylic acid enables salt formation (e.g., with amines) and serves as a handle for coupling reactions. For instance, activation with bis(pentafluorophenyl) carbonate facilitates amide bond formation with primary/secondary amines, enhancing solubility or bioactivity .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal conditions for cyclization steps, while machine learning models prioritize substituents that stabilize intermediates . This approach has reduced reaction development time by 30–50% in analogous heterocycles .

Q. How to resolve discrepancies between elemental analysis and spectral data?

Contradictions (e.g., higher experimental carbon content than calculated) often arise from incomplete purification or solvent retention. Solutions include:

  • Recrystallization : Using ethanol/water mixtures to remove polar impurities.
  • TGA/DSC : Thermogravimetric analysis detects residual solvents.
  • Alternative Characterization : HRMS and 2D NMR (e.g., HSQC) verify molecular integrity when elemental analysis is inconclusive .

Q. What strategies enhance bioactivity via fluorinated substituents?

Fluorine introduction at meta/para positions of the phenyl ring improves metabolic stability and binding affinity. For example, 5-(fluorobenzoylamino) derivatives exhibit enhanced electronic effects, as seen in pyrazolo[3,4-d]pyrimidine analogs. Fluorine’s electronegativity modulates π-π stacking and hydrogen bonding with target proteins .

Q. How to design derivatives for specific biological targets (e.g., kinases)?

  • Scaffold Hybridization : Fuse pyrazolo[1,5-b]pyridazine with bioactive fragments (e.g., benzothiazole for fluorescence probes ).
  • SAR Studies : Systematic substitution at position 7 (e.g., electron-withdrawing groups like –CN or –NO₂) improves inhibitory potency. Methylation of the pyridazine nitrogen alters ring electronics .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Methyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateEthanol, reflux, 12 h78
5-Aminopyrazole derivativeH₂O/EtOH, RT, 6 h85

Q. Table 2. Computational Tools for Reaction Optimization

MethodApplicationOutcomeReference
DFT (B3LYP/6-31G*)Transition state analysisIdentified optimal cyclization path
Machine Learning (RF models)Substituent prioritizationPredicted 3-nitro as optimal substituent

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